3'-Anhydro Ezetimibe Alcohol Impurity
Description
Properties
Molecular Formula |
C24H23F2NO2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[(E,1S,2R)-1-(4-fluoroanilino)-5-(4-fluorophenyl)-2-(hydroxymethyl)pent-4-enyl]phenol |
InChI |
InChI=1S/C24H23F2NO2/c25-20-8-4-17(5-9-20)2-1-3-19(16-28)24(18-6-14-23(29)15-7-18)27-22-12-10-21(26)11-13-22/h1-2,4-15,19,24,27-29H,3,16H2/b2-1+/t19-,24+/m0/s1 |
InChI Key |
IGXOLFHCRMDQKD-RNXITGHGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C[C@@H](CO)[C@@H](C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCC(CO)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Sodium Borohydride Reduction Method
- Procedure:
Ezetimibe is dissolved in methanol, and sodium borohydride is added to reduce the compound, leading to formation of the this compound. - Post-treatment: Purification is performed using high-performance liquid chromatography (HPLC) to isolate the impurity with high purity.
- Analytical Techniques: LC-MS, proton NMR, carbon-13 NMR, and IR spectroscopy confirm the structure and purity.
Alkaline Degradation Method (Patent CN107474000A)
- Reaction Conditions:
- Ezetimibe (1 equivalent) is dissolved in a solvent such as methanol, ethanol, tetrahydrofuran, or N,N-dimethylformamide.
- An aqueous alkaline solution (pH 7.5–9), containing sodium bicarbonate, sodium carbonate, potassium carbonate, ammoniacal liquor, or diisopropylethylamine is added in a molar ratio of 1:1.0–3.0 (Ezetimibe:alkali).
- The reaction is maintained at 0–30 °C for 2–10 hours.
- Outcome:
This controlled alkaline hydrolysis opens the lactone ring of Ezetimibe, generating the this compound (referred to as open loop impurity). - Purification: Post-reaction crystallization and recrystallization (using isopropanol and water) yield high-purity impurity.
- Advantages: Simple operation, mild conditions, high yield (>70%), environmentally friendly reagents.
Oxidative Degradation Method
- Reagents: Manganese dioxide, potassium permanganate, or hydrogen peroxide are used as oxidants.
- Procedure:
Ezetimibe is dissolved in solvents such as ethyl acetate, dichloromethane, alcohols, tetrahydrofuran, or N,N-dimethylformamide. The oxidant is added, and the mixture is refluxed for 2–10 hours. - Result: Formation of keto-acid impurities and related degradation products, including this compound.
- Purification: Crystallization and recrystallization steps ensure high purity.
Multi-Step Synthetic Routes Involving Protection and Cyclization (Patent CN103819382A)
- Starting Material: (4R)-3-[(5R)-5-phenyl-5-hydroxyl-1-oxo amyl group]-4-phenyl-2-oxazolidone.
- Key Steps:
- Chiral borane reduction under (S)-CBS catalysis.
- Protection of hydroxyl groups using trimethylsilyl reagents.
- Cyclization to form lactan intermediates.
- Removal of protective groups under acidic conditions.
- Outcome: This method yields Ezetimibe impurities with defined stereochemistry, including this compound.
- Advantages: Allows stereoselective synthesis and structural confirmation of impurities, useful for reference standards.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Purification Technique | Advantages |
|---|---|---|---|---|---|
| Sodium Borohydride Reduction | Ezetimibe, Methanol, NaBH4 | Few hours | Moderate | HPLC | Simple, direct reduction |
| Alkaline Degradation | Ezetimibe, Methanol/Ethanol/THF, Alkali (Na2CO3 etc.) | 2–10 hours | >70 | Crystallization, recrystallization | Mild, high yield, environmentally friendly |
| Oxidative Degradation | Ezetimibe, MnO2/KMnO4/H2O2, Organic solvents | 2–10 hours | Moderate to high | Crystallization | Effective oxidative cleavage |
| Multi-step Protection/Cyclization | Chiral borane, TMSCl, TiCl4, acidic deprotection | Several hours to days | Variable | Chromatography, crystallization | Stereoselective, high purity |
Analytical Characterization
- Techniques:
- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight and purity.
- Proton Nuclear Magnetic Resonance (^1H NMR) and Carbon-13 NMR (^13C NMR) for structural elucidation.
- Infrared (IR) Spectroscopy for functional group analysis.
- High-Performance Liquid Chromatography (HPLC) for purity and isolation.
- Purpose: These methods confirm the identity, stereochemistry, and purity of the this compound, ensuring its suitability as a reference standard in pharmaceutical quality control.
Research Discoveries and Notes
- The alkaline degradation method is favored for its simplicity, environmental compatibility, and high yield, making it suitable for bulk production of impurity standards.
- Oxidative methods provide complementary routes but require careful control due to potential over-oxidation.
- Multi-step synthetic approaches enable access to stereochemically defined impurities, aiding in mechanistic studies and impurity profiling.
- The impurity's structural similarity to Ezetimibe suggests it may interact with similar biological pathways, but its role is primarily as a quality control marker rather than a therapeutic agent.
Chemical Reactions Analysis
3’-Anhydro Ezetimibe Alcohol Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Anhydro Ezetimibe Alcohol Impurity has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3’-Anhydro Ezetimibe Alcohol Impurity is closely related to that of Ezetimibe. Ezetimibe mediates its cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . By interfering with the intestinal uptake of cholesterol, Ezetimibe reduces the delivery of cholesterol to the liver . The specific molecular targets and pathways involved in the action of 3’-Anhydro Ezetimibe Alcohol Impurity are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Ezetimibe Impurities
3’-Anhydro Ezetimibe Alcohol Impurity
- Structure : Open-ring alcohol derivative with two fluorine atoms and a hydroxyl group.
- Formation : Derived from CBS-reduction of intermediates (e.g., Eze-5) followed by recrystallization .
- Key Features : Molecular weight 395.45 g/mol; prone to hydrolysis due to the absence of the lactam ring .
Desfluoro Ezetimibe Impurity
- Structure: Lacks a fluorine atom at the 4-position of the phenyl group; replaced by hydrogen (C₂₄H₂₄FNO₃) .
- Formation : Synthesized via the same pathway as ezetimibe but using aniline instead of 4-fluoroaniline .
- Key Features : Molecular weight 409.43 g/mol; higher retention time (18.05 min, RRT 0.97) compared to ezetimibe .
Ezetimibe Ketone Impurity
- Structure: Contains a ketone group instead of a hydroxyl group (C₂₄H₂₁F₂NO₃) .
- Formation : Oxidative degradation product of ezetimibe intermediates.
- Key Features : Stable under storage; USP limit ≤0.20% .
THP (Tetrahydropyran) Compound
- Structure : Cyclic ether derivative formed during synthesis.
- Formation : Increases by 0.02% after 24 hours, requiring fresh sample preparation for accurate quantification .
Analytical and Regulatory Comparisons
Analytical Method Validation
Key Findings and Implications
Structural Impact on Activity : The absence of the β-lactam ring in 3’-Anhydro Ezetimibe Alcohol reduces its cholesterol inhibition efficacy compared to ezetimibe but increases hydrolysis susceptibility .
Regulatory Compliance: Desfluoro impurities are controlled at higher limits (0.15%) due to known toxicity profiles, while 3’-Anhydro requires stricter control (0.10%) .
Method Sensitivity : The THP compound’s instability underscores the need for immediate post-preparation analysis, unlike stable ketone impurities .
Q & A
What analytical methods are recommended for the identification and quantification of 3'-Anhydro Ezetimibe Alcohol Impurity in pharmaceutical formulations?
Basic Research Question
To ensure accurate detection and quantification, researchers should employ liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity, complemented by proton/carbon-13 NMR for structural confirmation . Method validation must adhere to ICH Q2(R1) guidelines, with linearity tested across 0.1–10 µg/mL (R² > 0.99995) and detection limits ≤0.02 µg/mL (signal/noise ≥3) . Relative response factors (RRF) and retention time consistency should be calculated to account for matrix effects .
What synthetic routes and purification strategies are effective for generating high-purity this compound?
Basic Research Question
The impurity is synthesized via alkaline degradation of Ezetimibe using sodium hydroxide , followed by isolation via high-performance liquid chromatography (HPLC) . Critical steps include optimizing reaction time to minimize byproducts (e.g., THP compounds) and using organic solvents (e.g., acetonitrile) for extraction . Purification requires gradient elution HPLC with C18 columns to achieve ≥99% purity, as confirmed by NMR and IR spectroscopy .
How does this compound influence the pharmacological efficacy and safety profile of Ezetimibe?
Basic Research Question
Due to structural similarity to Ezetimibe, the impurity may interact with NPC1L1 transporters in the small intestine, potentially altering cholesterol absorption . Researchers should conduct in vitro competitive binding assays and in vivo pharmacokinetic studies to assess its antagonistic effects. Stability studies under accelerated conditions (40°C/75% RH) can reveal degradation pathways impacting therapeutic outcomes .
How can researchers resolve contradictions in impurity level data across different batches or manufacturers?
Advanced Research Question
Discrepancies arise from variations in synthetic pathways and raw material quality . To address this, use multivariate analysis (e.g., PCA) on HPLC datasets to identify batch-specific degradation patterns. Cross-validate findings with LC-MS/MS to confirm impurity identity and quantify trace levels (<0.02%) . Method robustness should be tested using QbD principles, with design space modeling to account for parameter variability .
What Quality by Design (QbD) approaches optimize chromatographic method development for impurity profiling?
Advanced Research Question
Implement DryLab software to model chromatographic behavior under varying pH, temperature, and gradient conditions . Define an Analytical Target Profile (ATP) with critical resolution ≥2.0 between Ezetimibe and its impurities. Use a Central Composite Design to evaluate factors like buffer concentration and column temperature, ensuring method robustness . Validate using ICH Q14 guidelines, emphasizing method flexibility and real-time monitoring .
How should stability-indicating methods be designed to assess this compound under stress conditions?
Advanced Research Question
Expose the impurity to hydrolytic (acid/alkaline), oxidative (H₂O₂), and thermal stress to simulate degradation . Monitor degradation products via HPLC-DAD with a C18 column (150 mm × 4.6 mm, 3.5 µm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0) . Quantify using relative retention time (RRT) and RRF-adjusted calibration curves . For excipient compatibility, test binary mixtures with magnesium oxide or PVP, analyzing interactions via XRD/DSC to exclude incompatible excipients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
